Hydroxyamine chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

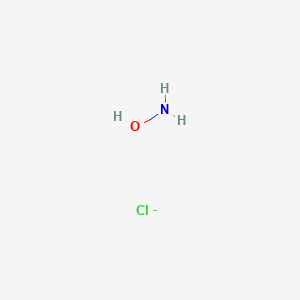

Hydroxyamine hydrochloride (NH$2$OH·HCl, CAS 5470-11-1), also known as hydroxylammonium chloride, is a white crystalline compound with a molecular weight of 69.49 g/mol and the molecular formula ClH$4$NO. It serves as a critical intermediate in organic synthesis and exhibits biological activity as a selective monoamine oxidase (MAO) inhibitor, effectively suppressing platelet aggregation . Industrially, it is utilized in pharmaceuticals, dyes, pesticides, and petrochemicals, functioning as a catalyst, intermediate, or reagent . Its solubility in dimethyl sulfoxide (DMSO) is 100 mg/mL (1439.06 mM), and it requires storage at -20°C for stability .

Scientific Research Applications

Chemical Synthesis

Hydroxylamine hydrochloride is primarily utilized as a reducing agent in organic synthesis. It plays a critical role in:

- Oxime Formation : Hydroxylamine reacts with carbonyl compounds (aldehydes and ketones) to form oximes, which are essential intermediates in the synthesis of various pharmaceuticals and agrochemicals. For instance, cyclohexanone is converted to cyclohexanone oxime, a precursor for caprolactam production used in nylon manufacturing .

- Antioxidant Properties : It serves as an antioxidant in fatty acids and soaps, preventing oxidative degradation .

Pharmaceutical Applications

Hydroxylamine hydrochloride has notable pharmaceutical applications:

- Antiviral and Antibacterial Agents : It is involved in the synthesis of drugs such as isoniazid, used to treat tuberculosis. Its reducing properties are leveraged in the development of various medicinal compounds .

- Post-PCR Sterilization : Hydroxylamine hydrochloride has been studied for its ability to modify DNA, making it useful in preventing contamination during polymerase chain reaction (PCR) processes. Concentrations above 250 mM effectively prevent amplification of PCR products, ensuring cleaner results in genetic analysis .

Environmental Applications

In environmental science, hydroxylamine hydrochloride is used for:

- Biological Nitrification : It acts as an intermediate in the nitrification process by certain bacteria, contributing to nitrogen cycling in ecosystems .

- Pollutant Removal : Hydroxylamine is employed in various chemical reactions aimed at detoxifying pollutants and managing waste streams.

Materials Science

The compound has significant implications in materials science:

- Solar Cell Efficiency : Recent studies have shown that hydroxylamine hydrochloride can enhance the power conversion efficiency of lead-free perovskite solar cells by passivating surface defects. This improvement leads to better performance under humid conditions and increases stability over time .

- Photographic Development : Historically, it has been used as a reducing agent in photographic developing solutions, contributing to image formation .

Case Studies

-

Synthesis of Anticancer Drugs :

A study illustrated the use of hydroxylamine derivatives as selective epidermal growth factor receptor (EGFR) inhibitors. These compounds showed promising anticancer activity with improved pharmacokinetic properties compared to existing drugs . -

Oxidative Reactions with Polysaccharides :

Research demonstrated that hydroxylamine could effectively react with oxidized polysaccharides, leading to the breakdown into simpler compounds. This reaction has implications for carbohydrate chemistry and the development of new materials from biomass . -

Post-PCR Contamination Control :

In a practical application within diagnostic laboratories, hydroxylamine hydrochloride was successfully used to eliminate contamination from previous PCR runs by modifying the amplicons, thereby ensuring reliable results in genetic testing .

Chemical Reactions Analysis

Redox Reactions

Hydroxylamine chloride acts as both a reducing and oxidizing agent, depending on reaction conditions and partners.

Reduction of Metal Ions

-

Iron(III) to Iron(II):

In acidic media, hydroxylamine chloride reduces Fe^3+^ to Fe^2+^, enabling colorimetric analysis with α,α-dipyridyl . The reaction is critical for quantifying iron in environmental and industrial samples.Mechanism:

Fe3++NH3OH+→Fe2++NO+H2O+H+ Rate determining step [10]Kinetic studies reveal a second-order dependence on Fe^3+^ and hydroxylamine concentrations, with rate retardation by H^+^ ions .

Oxidation by Bromate

-

Bromate (BrO~3~^-^) Reduction:

In HCl medium, bromate oxidizes hydroxylamine chloride to NO and N~2~O, while itself reducing to Br^-^ . The reaction follows complex kinetics, influenced by ionic strength and acid concentration .Rate Law:

Rate=k[BrO3−][NH3OH+]2[H+]−4

Condensation Reactions

Hydroxylamine chloride is widely used to synthesize oximes and hydroxamic acids.

Oxime Formation

Reacts with ketones/aldehydes to form oximes, which are valuable intermediates in organic synthesis :

R2C O+NH2OH⋅HCl→R2C N OH+HCl+H2O

Example:

-

Acetone Oxime Synthesis:

Hydroxylamine chloride reacts with acetone under reflux to yield acetone oxime, a volatile solid .

| Substrate | Product | Yield | Conditions |

|---|---|---|---|

| Acetone | Acetone oxime | 85% | Reflux in ethanol |

| Benzaldehyde | Benzaldehyde oxime | 90% | Aqueous HCl, 25°C |

Thermal Decomposition

Heating hydroxylamine chloride produces hazardous gases:

3textNH2OH⋅HClΔN2+NH3+3textH2O+HCl Anaerobic [1]4textNH2OH⋅HCl+O2→2textN2+6textH2O+4textHCl Aerobic [1]

Reaction with Sodium Nitrite

Heating with NaNO~2~ yields nitrous oxide (N~2~O) :

NH2OH⋅HCl+NaNO2→N2O+NaCl+2textH2O

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing hydroxylamine hydrochloride in laboratory settings?

Hydroxylamine hydrochloride is typically synthesized via the hydrolysis of nitromethane in acidic conditions or through the reduction of nitric oxide. Characterization involves elemental analysis (C, H, N, Cl), melting point determination (155–157°C, decomposition observed ), and spectroscopic techniques (FT-IR for NH and OH stretching bands at ~3100–3300 cm⁻¹). Purity is validated using HPLC or UPLC, with retention times calibrated against certified reference standards .

Q. How is hydroxylamine hydrochloride utilized as a monoamine oxidase (MAO) inhibitor in biochemical assays?

At 1 mM concentration, hydroxylamine hydrochloride inhibits ~99.8% of MAO activity in vitro, making it suitable for studying neurotransmitter regulation. Researchers pre-incubate enzyme solutions with the compound (10–30 min, 37°C) before adding substrates like serotonin or dopamine. Activity is quantified via spectrophotometric detection of H₂O₂ byproduct at 240 nm .

Q. What is the role of hydroxylamine hydrochloride in synthesizing heterocyclic compounds like isoxazoles?

It facilitates isoxazole ring formation via condensation with 1,3-diketones. For example, refluxing 1,3-diphenyl-1,3-propanedione (5 mmol) with hydroxylamine hydrochloride (1.2 eq) in ethanol (20 mL, 12 h) yields 3,5-diphenylisoxazole (99% yield). Reaction progress is monitored by UPLC, with precipitates filtered and recrystallized .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving hydroxylamine hydrochloride?

Discrepancies in nitro group reduction pathways (e.g., nitroalkanes vs. aromatic nitro compounds) require kinetic and isotopic labeling studies. For instance, using deuterated solvents (D₂O) in NMR analyses helps track proton transfer steps. Computational modeling (DFT) further elucidates transition states and intermediates .

Q. What strategies optimize hydroxylamine hydrochloride-mediated reactions under varying solvent and catalytic conditions?

Solvent polarity impacts reaction rates: chloroform enhances selectivity in acylation reactions, while ethanol improves yields in cyclization. Catalytic additives like triethylamine (2.2 eq) reduce side reactions by neutralizing HCl byproducts. DOE (Design of Experiments) methodologies are recommended for multi-variable optimization .

Q. What safety protocols are critical when handling hydroxylamine hydrochloride in high-throughput experiments?

The compound is hygroscopic and releases toxic HCl fumes upon decomposition. Use fume hoods, nitrile gloves, and sealed reaction vessels. Storage at –20°C in desiccators prevents moisture uptake. Emergency protocols include eye rinsing (15 min with water) and medical monitoring for delayed respiratory symptoms .

Q. Which analytical techniques best monitor hydroxylamine hydrochloride stability in long-term biochemical studies?

Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV analysis (λ = 210 nm) detects degradation products like ammonium chloride. Karl Fischer titration quantifies moisture content, while thermogravimetric analysis (TGA) assesses thermal decomposition thresholds (>150°C) .

Q. How does hydroxylamine hydrochloride contribute to antiviral drug development, particularly in nucleoside analog synthesis?

It reduces α-ketones to hydroxyamine intermediates in multi-step syntheses. For example, in EIDD-2801 (Molnupiravir analog) production, hydroxylamine hydrochloride converts protected uridine derivatives (e.g., 108 → 109) with 69% yield. Subsequent acetonide protection and DMTr-group additions are critical for antiviral activity .

Q. What are the challenges in maintaining hydroxylamine hydrochloride stability under aqueous vs. anhydrous reaction conditions?

Hydrolysis in aqueous media generates hydroxylamine free base, which is prone to oxidation. Anhydrous conditions (e.g., chloroform with molecular sieves) improve stability but require strict pH control (pH 4–6). Buffered systems (acetate buffer, pH 5.0) balance reactivity and decomposition .

Q. How do synergistic effects between hydroxylamine hydrochloride and metal catalysts influence reductive amination outcomes?

Pd/C or Raney Ni catalysts enhance selectivity in ketone-to-amine conversions. For instance, in the presence of 5% Pd/C (0.1 eq), hydroxylamine hydrochloride reduces acetophenone to phenethylamine with >90% yield. Mechanistic studies suggest metal-ligand coordination stabilizes reactive intermediates .

Comparison with Similar Compounds

Structural and Functional Analogues

Hydroxyamine hydrochloride belongs to a broader class of hydrochlorides and hydroxylamine derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Comparative Analysis of Hydroxyamine Hydrochloride and Analogues

Stability and Reactivity

- Hydroxyamine HCl : The hydrochloride salt stabilizes the otherwise unstable free hydroxylamine, which rapidly decomposes upon release . This property is critical for its use in reactions requiring controlled release of hydroxylamine, such as oxime formation in formaldehyde detection .

- Dopamine HCl : Stability is pH-dependent; it oxidizes readily in alkaline conditions but remains stable in acidic formulations .

- Thiamine HCl : Degrades under UV light and heat, necessitating dark, cool storage .

Key Research Findings

MAO Inhibition : Hydroxyamine HCl achieves 99.8% MAO inhibition at 1 mM concentration, making it valuable in neurological research .

Instability of Free Base : The free hydroxylamine decomposes immediately, underscoring the necessity of its hydrochloride form for practical use .

Cross-Industry Versatility : Its role spans drug synthesis (e.g., HIV protease inhibitors ), petrochemical surfactants, and pesticide intermediates .

Properties

Molecular Formula |

ClH3NO- |

|---|---|

Molecular Weight |

68.48 g/mol |

IUPAC Name |

hydroxylamine;chloride |

InChI |

InChI=1S/ClH.H3NO/c;1-2/h1H;2H,1H2/p-1 |

InChI Key |

WTDHULULXKLSOZ-UHFFFAOYSA-M |

Canonical SMILES |

NO.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.